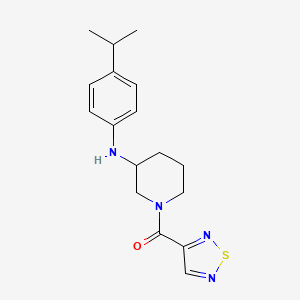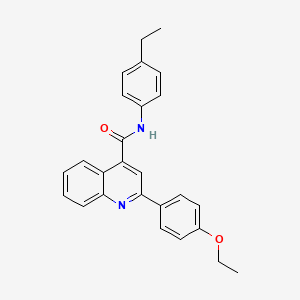![molecular formula C22H16Cl2N2O2 B4948316 2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the regulation of cell proliferation and survival, making it a target for cancer therapy. This compound 11-7082 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Mecanismo De Acción
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue in the active site of the IKKβ kinase, which is responsible for the phosphorylation and activation of the NF-κB inhibitor protein IκBα. This modification prevents the phosphorylation of IκBα, leading to its stabilization and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. This compound 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a highly specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has been shown to have off-target effects, such as the inhibition of proteasome activity, which can complicate the interpretation of experimental results. Additionally, this compound 11-7082 has poor solubility in water, which can limit its use in certain experimental setups.
Direcciones Futuras
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has shown promise as a therapeutic agent for the treatment of various inflammatory and cancerous conditions. Future research could focus on the development of more potent and specific inhibitors of NF-κB activation, as well as the identification of biomarkers that could predict patient response to this compound 11-7082 treatment. Additionally, the potential use of this compound 11-7082 in combination with other therapeutic agents could be explored to enhance its efficacy and reduce side effects.
Métodos De Síntesis
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a synthetic compound that can be synthesized through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-ethyl-2-aminobenzoxazole in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-2-13-3-10-20-19(11-13)26-22(28-20)14-4-7-16(8-5-14)25-21(27)17-9-6-15(23)12-18(17)24/h3-12H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVXUPDTJUTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
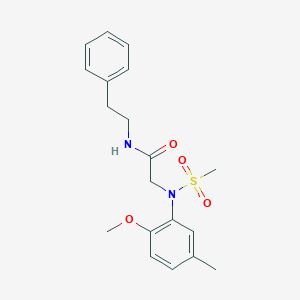
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
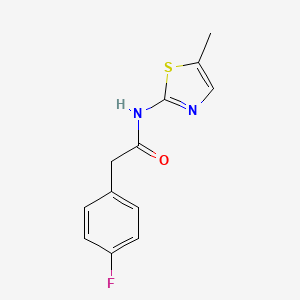
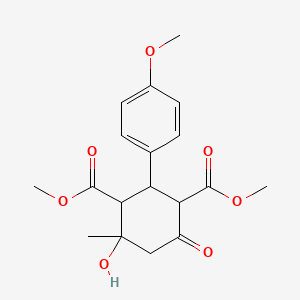
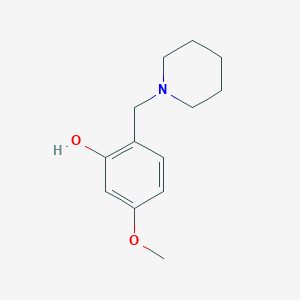
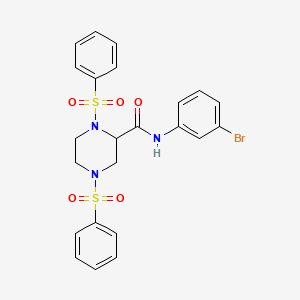
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)
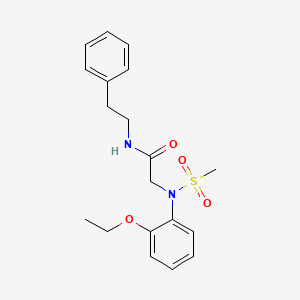
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
